[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone
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Overview
Description
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with hydroxy and methyl groups, and a cyclopropyl group attached to a methanone moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is attached to the piperidine ring through a cyclopropanation reaction.
Formation of the Methanone Moiety: The methanone group is introduced through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone can be compared with other similar compounds, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
3-(4-Hydroxyphenyl)propionic acid N-hydroxysuccinimide ester: Used as an intermediate for radioiodination of proteins.
2-Hydroxy-2-methylpropiophenone: Used as a radical photoinitiator in polymer crosslinking.
Properties
IUPAC Name |
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13-4-6-15(7-5-13)18(8-9-18)16(20)19-11-10-17(3,21)14(2)12-19/h4-7,14,21H,8-12H2,1-3H3/t14-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFXPXPPFKBSSL-PBHICJAKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2(CC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2(CC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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